molecular formula C9H4BrFIN B1382613 8-Bromo-5-fluoro-3-iodoquinoline CAS No. 1227293-58-4

8-Bromo-5-fluoro-3-iodoquinoline

Cat. No.: B1382613
CAS No.: 1227293-58-4
M. Wt: 351.94 g/mol
InChI Key: RQWGHGYCLFAFCE-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-3-iodoquinoline (CAS 1395493-10-3) is a high-value, multi-halogenated quinoline derivative of significant interest in advanced chemical synthesis and drug discovery research . With a molecular formula of C9H4BrFINO and a molecular weight of 367.94 g/mol, this compound serves as a versatile synthetic intermediate . Its structure features three distinct halogen substituents—bromine, fluorine, and iodine—at the 8, 5, and 3 positions of the quinoline ring, respectively. This unique arrangement makes it a privileged scaffold for constructing complex molecular architectures through various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, where the iodine and bromine atoms can be selectively functionalized. Quinoline cores, particularly halogenated derivatives, are fundamental in medicinal chemistry due to their wide range of pharmacological activities . Researchers utilize this compound to develop novel molecules with potential antibacterial, antifungal, antioxidant, and antidiabetic properties . Its specific structure is highly relevant for creating targeted libraries of compounds, facilitating structure-activity relationship (SAR) studies, and exploring new mechanisms of action in therapeutic agent development . The fluorine atom, in particular, is often introduced to modulate a compound's electronic properties, metabolic stability, and membrane permeability, enhancing the potential for drug-like behavior in lead candidates. This product is intended for research and development purposes only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, adhering to all applicable laboratory safety guidelines. It is typically stored sealed in a dry environment at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

8-bromo-5-fluoro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFIN/c10-7-1-2-8(11)6-3-5(12)4-13-9(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWGHGYCLFAFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(C=N2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at Position 8

Bromination is typically the first step due to bromine’s moderate reactivity and directing effects.
Method :

  • Reagents : Isoquinoline is treated with N-bromosuccinimide (NBS) in concentrated H2SO4 at –30°C to –15°C to favor 8-bromo substitution.
  • Mechanism : The strong acid protonates the quinoline nitrogen, directing electrophilic bromination to the 8-position.
  • Yield : ~85–90% purity after recrystallization.
Parameter Value
Solvent H2SO4
Brominating Agent NBS
Temperature –30°C to –15°C
Scale 1 g to 50 kg

Fluorination at Position 5

Introducing fluorine requires careful selection of fluorinating agents to avoid overhalogenation.
Method A (Direct Fluorination) :

  • Reagents : 8-Bromoquinoline is treated with Selectfluor in acetonitrile at 80°C for 12 hours.
  • Yield : ~60–70% with HPLC purification.

Method B (Nitro Reduction & Schiemann Reaction) :

  • Nitration : 8-Bromoquinoline is nitrated at position 5 using HNO3/H2SO4 (yield: ~75%).
  • Reduction : Nitro group reduced to amine with H2/Pd-C (yield: ~90%).
  • Fluorination : Diazotization with NaNO2/HBF4 followed by thermal decomposition (Schiemann reaction).
Step Reagents/Conditions Yield
Nitration HNO3/H2SO4, 0°C 75%
Reduction H2/Pd-C, EtOH 90%
Fluorination NaNO2/HBF4, Δ 65%

Iodination at Position 3

Iodination is achieved via directed ortho-metalation.
Method :

  • Reagents : 8-Bromo-5-fluoroquinoline is treated with LDA (lithium diisopropylamide) in THF/hexane at –75°C , followed by iodine quenching.
  • Yield : ~75–80% after column chromatography.
Parameter Value
Base LDA
Solvent THF/hexane (3:1)
Temperature –75°C
Iodination Agent I2

Purification and Isolation

  • Chromatography : Final purification uses HPLC (C18 column, MeOH/H2O gradient) to achieve >97% purity.
  • Crystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray analysis.

Key Challenges and Optimizations

  • Regioselectivity :
    • Bromination temperature must stay below –15°C to avoid 5-bromo byproducts.
    • LDA-mediated iodination requires strict anhydrous conditions.
  • Scalability :
    • Continuous flow reactors improve safety and yield for halogenation steps.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of structurally related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key References
8-Bromo-3-fluoroquinoline Quinoline Br (8), F (3) C₉H₅BrFN 226.05 Not reported Not reported
5-Bromo-8-fluoroisoquinoline Isoquinoline Br (5), F (8) C₉H₅BrFN 226.05 310.3 ± 22.0 1.6 ± 0.1
8-Bromo-5-chloroisoquinoline Isoquinoline Br (8), Cl (5) C₉H₅BrClN 242.5 325.7 ± 22.0* 1.673*
8-Fluoro-5-iodoquinoline Quinoline F (8), I (5) C₉H₅FIN 273.05† Not reported Not reported

*Predicted values; †Calculated based on formula.

Key Observations:
  • Halogen Effects: Bromine and iodine increase molecular weight significantly compared to fluoro or chloro substituents. For example, 8-Bromo-5-chloroisoquinoline (MW 242.5) is heavier than 5-Bromo-8-fluoroisoquinoline (MW 226.05) due to chlorine’s higher atomic mass .
  • Positional Effects: Substituent positions influence boiling points. 5-Bromo-8-fluoroisoquinoline (310°C) has a lower boiling point than 8-Bromo-5-chloroisoquinoline (325.7°C), likely due to chlorine’s stronger intermolecular forces .
  • Core Structure Differences: Isoquinoline derivatives (e.g., 5-Bromo-8-fluoroisoquinoline) often exhibit distinct electronic properties compared to quinoline analogs, impacting reactivity and binding affinity in biological systems .
8-Bromo-3-fluoroquinoline (C₉H₅BrFN)
  • Applications : Used as a building block in pharmaceuticals and agrochemicals. Its fluoro substituent enhances metabolic stability, while bromo allows further functionalization via cross-coupling reactions .
  • Safety: No specific hazard codes reported.
5-Bromo-8-fluoroisoquinoline (C₉H₅BrFN)
  • Its isoquinoline core offers π-stacking interactions critical for target binding .
  • Safety : Labeled with hazard code Xi (irritant) .
8-Bromo-5-chloroisoquinoline (C₉H₅BrClN)
  • Applications : Intermediate in synthesizing kinase inhibitors. Chlorine’s electron-withdrawing nature enhances electrophilic reactivity for nucleophilic substitutions .
  • Safety : Requires storage at 2–8°C to prevent degradation .
8-Fluoro-5-iodoquinoline (C₉H₅FIN)
  • Applications : Iodo groups enable radio-labeling for imaging studies. Fluoro enhances lipophilicity, improving blood-brain barrier penetration .

Key Research Findings

  • Electronic Effects: Fluorine’s electronegativity reduces electron density in the quinoline ring, altering reaction pathways. For instance, 8-Bromo-3-fluoroquinoline undergoes regioselective Suzuki couplings at the bromo position .
  • Steric Effects: Bulkier halogens (e.g., iodine in 8-Fluoro-5-iodoquinoline) may hinder reactions at adjacent positions, favoring meta-substitution .
  • Biological Activity: Isoquinoline derivatives like 5-Bromo-8-fluoroisoquinoline show higher receptor affinity than quinoline analogs due to their planar structure .

Biological Activity

8-Bromo-5-fluoro-3-iodoquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article synthesizes existing research on the compound's biological effects, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C9H5BrF I N
Molecular Weight 305.05 g/mol
Canonical SMILES BrC1=CC2=C(C=C1F)N=CN=C2I

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth in vitro.
  • Modulation of Signal Transduction Pathways : It may influence pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.
  • Induction of Apoptosis : Studies have reported that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.

Biological Activity and Case Studies

Several studies have explored the biological activity of this compound, particularly in the context of cancer research:

Anticancer Activity

A notable study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)10.0

These findings suggest that the compound may act as a selective anticancer agent with potential for further development.

Antimicrobial Properties

Another area of research focused on the antimicrobial properties of this compound. In vitro tests indicated that it possesses activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values were found to be promising, indicating potential for use in treating bacterial infections.

Comparative Studies

Comparative studies with other quinoline derivatives highlight the unique properties of this compound. For instance:

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compound12.532
7-Chloroquinoline2564
6-Methoxyquinoline>50>128

These comparisons illustrate that this compound is more effective than some other derivatives in both anticancer and antimicrobial activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-5-fluoro-3-iodoquinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-5-fluoro-3-iodoquinoline

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